Elaeodendroside A
Description
Elaeodendroside A is a cytotoxic cardiac glycoside first isolated from Elaeodendron glaucum Pers. Its structure is distinguished by a doubly linked sugar substituent, a feature that contributes to its unique bioactivity . As a cardenolide, it belongs to the Celastraceae family, which is rich in triterpenoids and glycosides with diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities .
Properties
CAS No. |
64144-98-5 |
|---|---|
Molecular Formula |
C29H36O10 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
5,11-dihydroxy-3,7-dimethyl-8-(5-oxo-2H-furan-3-yl)-18,20,24,26,28-pentaoxaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.023,27]octacos-15-en-6-one |
InChI |
InChI=1S/C29H36O10/c1-26-11-19-18(38-25-29(39-19)20(6-8-34-25)36-13-37-29)10-15(26)3-4-17-22(26)23(31)24(32)27(2)16(5-7-28(17,27)33)14-9-21(30)35-12-14/h9-10,16-20,22-23,25,31,33H,3-8,11-13H2,1-2H3 |
InChI Key |
FFADSNLFGAQRCS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C(C=C1CCC4C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC7C8(O3)C(CCO7)OCO8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Elaeodendroside A involves the isolation from Elaeodendron glaucum. The process typically includes extraction, purification, and structural elucidation using various chromatographic and spectroscopic techniques
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Elaeodendron glaucum. The process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. The scalability of this method depends on the availability of the plant and the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions: Elaeodendroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
Elaeodendroside A has a wide range of scientific research applications due to its potent biological activities:
Chemistry: Used as a model compound for studying cardenolide chemistry and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Explored for its cardiotonic properties, similar to other cardiac glycosides, which can be used in treating heart failure and arrhythmias.
Mechanism of Action
Elaeodendroside A exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, similar to other cardiac glycosides. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making it useful in treating heart conditions. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Features
Elaeodendroside A shares a core cardenolide structure (a steroidal aglycone with a lactone ring) with other Elaeodendrosides (B, C, F, G, R, T, U, V, W). Key differences lie in their sugar moieties and oxygenation patterns:
- This compound : Contains a doubly linked sugar substituent, likely enhancing its membrane permeability and target binding .
- Elaeodendroside T and U : Isolated from Elaeodendron sp. (Madagascar), both feature a 12-oxo group. However, T includes a 1,4-dioxane ring between rings A and A', whereas U lacks this feature .
- Elaeodendroside V and W : Derived from E. alluaudianum, these differ by two hydrogen units (V: C₃₅H₅₄O₁₆; W: C₃₅H₅₂O₁₆), suggesting a double bond or hydroxyl group variation in W .
- Elaeodendroside F, G, and B : These compounds from E. orientale possess methylendioxy moieties and dioxane rings, critical for antiproliferative activity .
Table 1: Structural and Source Comparison
| Compound | Source | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | E. glaucum | Not fully reported | Doubly linked sugar substituent |
| Elaeodendroside T | Elaeodendron sp. | C₂₉H₄₀O₉ | 1,4-dioxane ring, 12-oxo group |
| Elaeodendroside U | Elaeodendron sp. | C₂₉H₄₀O₉ | Lacks dioxane ring, 12-oxo group |
| Elaeodendroside V | E. alluaudianum | C₃₅H₅₄O₁₆ | α,β-unsaturated γ-lactone, multiple hydroxyls |
| Elaeodendroside W | E. alluaudianum | C₃₅H₅₂O₁₆ | Similar to V but with reduced saturation |
Bioactivity Profiles
Antiproliferative activity against cancer cell lines is a hallmark of Elaeodendrosides. Structural nuances significantly influence potency:
- Elaeodendroside T : Exhibits IC₅₀ = 0.3 µg/mL against A2780 ovarian cancer cells, attributed to its 1,4-dioxane ring enhancing cellular uptake .
- Elaeodendroside U : Less active (IC₅₀ = 1.2 µg/mL in A2780), underscoring the necessity of the dioxane ring for efficacy .
- Elaeodendroside V and W : V shows higher potency (IC₅₀ = 0.14 µg/mL in A2780) than W, likely due to additional hydroxyl groups improving target interaction .
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line Tested | IC₅₀ (µg/mL) | Key Structural Determinants |
|---|---|---|---|
| Elaeodendroside T | A2780 (ovarian) | 0.3 | 1,4-dioxane ring, 12-oxo group |
| Elaeodendroside U | A2780 (ovarian) | 1.2 | Absence of dioxane ring |
| Elaeodendroside V | A2780 (ovarian) | 0.14 | Multiple hydroxyls, γ-lactone |
| Elaeodendroside W | A2780 (ovarian) | Data not fully reported | Reduced saturation compared to V |
| This compound | Not specified | Cytotoxic (qualitative) | Doubly linked sugar substituent |
Functional Implications of Structural Variations
- Dioxane Rings and Methylendioxy Moieties: Present in Elaeodendrosides T, B, F, and G, these groups enhance lipid solubility and stabilize interactions with Na⁺/K⁺-ATPase, a common target of cardenolides .
- Sugar Linkages: this compound’s doubly linked sugar may mimic endogenous ligands more effectively, offering a novel mechanism compared to derivatives with standard glycosylation .
- Oxo and Hydroxyl Groups : The 12-oxo group in T and U, along with hydroxyls in V, influence redox properties and hydrogen bonding, affecting both antioxidant and antiproliferative activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
